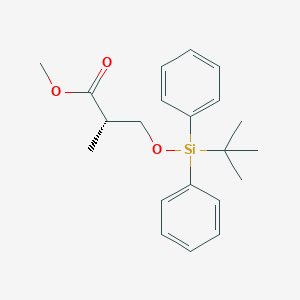
(S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is a chemical compound that features a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Métodos De Preparación
The synthesis of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the product can be purified through standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Aplicaciones Científicas De Investigación
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is widely used in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules to study their functions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester involves the formation of a stable silyl ether. The tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which prevent nucleophilic attack .
Comparación Con Compuestos Similares
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is unique due to its bulky tert-butyldiphenylsilyl group, which provides exceptional stability compared to other silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS). Similar compounds include:
Tert-butyldimethylsilyl ethers: Less bulky and less stable compared to tert-butyldiphenylsilyl ethers.
Trimethylsilyl ethers: Even less bulky and less stable, often used for temporary protection
Propiedades
Número CAS |
95514-03-7 |
|---|---|
Fórmula molecular |
C21H28O3Si |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
Clave InChI |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES isomérico |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES canónico |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Sinónimos |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















